molecular formula H3PS3 B14701511 Phosphorotrithious acid CAS No. 25758-77-4

Phosphorotrithious acid

Katalognummer: B14701511
CAS-Nummer: 25758-77-4
Molekulargewicht: 130.2 g/mol
InChI-Schlüssel: OBSCFZZYDILIJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorotrithious acid is a chemical compound that contains phosphorus, sulfur, and hydrogen. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields. The compound is characterized by the presence of three sulfur atoms bonded to a central phosphorus atom, forming a trithious structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphorotrithious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus trichloride and hydrogen sulfide are continuously fed into the system. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Phosphorotrithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When exposed to oxidizing agents such as hydrogen peroxide, this compound can be converted into phosphorotrithious oxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of phosphorotrithious hydride.

    Substitution: In the presence of halogens, this compound can undergo substitution reactions, replacing one or more sulfur atoms with halogen atoms.

Major Products Formed: The major products formed from these reactions include phosphorotrithious oxide, phosphorotrithious hydride, and various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Phosphorotrithious acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of enzymatic activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Wirkmechanismus

The mechanism by which phosphorotrithious acid exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by altering their structure and function. The pathways involved include redox reactions and the formation of covalent bonds with specific amino acid residues.

Vergleich Mit ähnlichen Verbindungen

  • Phosphorodithious acid
  • Phosphorotetrathious acid
  • Phosphoromonothious acid

These compounds differ in the number of sulfur atoms bonded to the phosphorus atom, leading to variations in their reactivity and applications.

Eigenschaften

CAS-Nummer

25758-77-4

Molekularformel

H3PS3

Molekulargewicht

130.2 g/mol

IUPAC-Name

phosphorotrithious acid

InChI

InChI=1S/H3PS3/c2-1(3)4/h2-4H

InChI-Schlüssel

OBSCFZZYDILIJH-UHFFFAOYSA-N

Kanonische SMILES

P(S)(S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.